

An In-depth Technical Guide to Methyl 4-fluoro-2,6-dimethylbenzoate

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Compound of Interest

Compound Name: Methyl 4-fluoro-2,6-dimethylbenzoate

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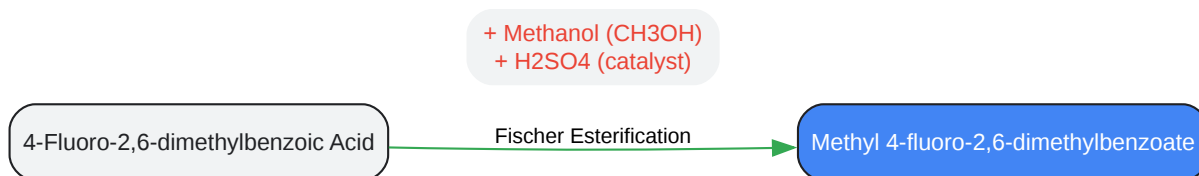
Abstract: This technical guide provides a comprehensive overview of **Methyl 4-fluoro-2,6-dimethylbenzoate**, a fluorinated aromatic ester with potential applications in medicinal chemistry and materials science. While a detailed historical account of its specific discovery is not prominently documented in publicly available literature, this document outlines a plausible and scientifically sound synthetic pathway based on established chemical principles and analogous reactions. This guide includes detailed experimental protocols, tabulated physical and spectroscopic data, and a visual representation of the synthetic workflow to support researchers in the synthesis and characterization of this compound.

Introduction

Methyl 4-fluoro-2,6-dimethylbenzoate is a halogenated aromatic compound. The presence of a fluorine atom can significantly alter the physicochemical properties of organic molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. The dimethyl substitution pattern on the benzene ring further influences its steric and electronic properties. These structural features make it a valuable building block for the synthesis of more complex molecules in drug discovery and materials science. This guide will focus on the synthesis and characterization of this compound, providing a practical resource for laboratory work.

Plausible Synthetic Pathway

The most direct and common method for the synthesis of **Methyl 4-fluoro-2,6-dimethylbenzoate** is the esterification of its corresponding carboxylic acid, 4-fluoro-2,6-dimethylbenzoic acid. This reaction is typically catalyzed by a strong acid in the presence of methanol.



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Caption: Plausible synthetic route to **Methyl 4-fluoro-2,6-dimethylbenzoate**.

Physicochemical Properties

Quantitative data for the precursor and predicted data for the final product are summarized below for easy reference.

Table 1: Physical Properties of 4-fluoro-2,6-dimethylbenzoic acid (CAS: 16633-50-4)

Property	Value	Reference
Molecular Formula	C ₉ H ₉ FO ₂	[1]
Molecular Weight	168.16 g/mol	[1]
Boiling Point	278.4±35.0 °C (Predicted)	[1]
Flash Point	122.1±25.9 °C	[1]
Density	1.212 g/cm ³	[1]
Vapor Pressure	0.002 mmHg at 25°C	[1]

Table 2: Predicted Physicochemical and Spectroscopic Properties of **Methyl 4-fluoro-2,6-dimethylbenzoate**

Property	Predicted Value/Characteristic
Molecular Formula	C ₁₀ H ₁₁ FO ₂
Molecular Weight	182.19 g/mol
Appearance	Colorless to pale yellow liquid or solid
Boiling Point	~200-220 °C (at atmospheric pressure)
¹ H NMR	
δ (ppm) ~3.9	(s, 3H, -OCH ₃)
δ (ppm) ~2.3	(s, 6H, -CH ₃)
δ (ppm) ~6.7-6.9	(d, 2H, Ar-H)
¹³ C NMR	
δ (ppm) ~168-170	(C=O)
δ (ppm) ~160-163	(d, ¹ JCF ≈ 250 Hz, C-F)
δ (ppm) ~138-140	(Ar-C-CH ₃)
δ (ppm) ~128-130	(Ar-C-COOCH ₃)
δ (ppm) ~112-114	(d, ² JCF ≈ 20 Hz, Ar-CH)
δ (ppm) ~52-53	(-OCH ₃)
δ (ppm) ~20-22	(-CH ₃)
IR (cm ⁻¹)	
~2950	(C-H, aliphatic)
~1720	(C=O, ester)
~1600, ~1480	(C=C, aromatic)
~1250	(C-O, ester)
~1100	(C-F)
MS (m/z)	

182	$[M]^+$
151	$[M - OCH_3]^+$
123	$[M - COOCH_3]^+$

Note: Spectroscopic data are predicted based on the chemical structure and typical values for similar compounds. Actual experimental values may vary.

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis of **Methyl 4-fluoro-2,6-dimethylbenzoate** via Fischer esterification.

4.1. Synthesis of **Methyl 4-fluoro-2,6-dimethylbenzoate**

This procedure is adapted from standard esterification methods for similar aromatic carboxylic acids.^[2]

Materials:

- 4-fluoro-2,6-dimethylbenzoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate
- Round-bottom flask
- Reflux condenser

- Separatory funnel
- Rotary evaporator

Procedure:

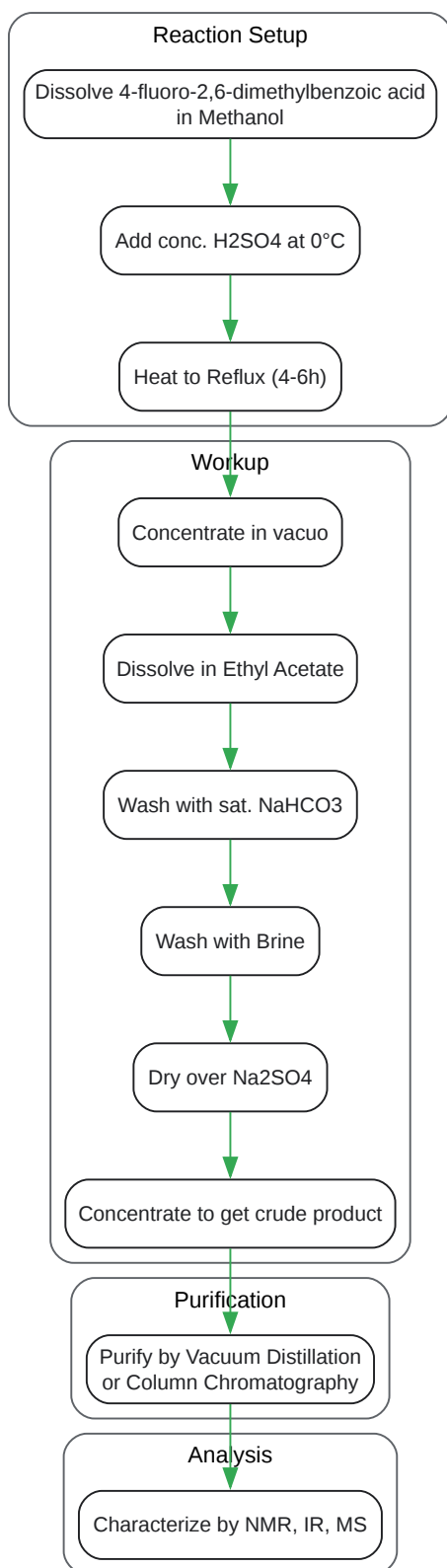
- To a solution of 4-fluoro-2,6-dimethylbenzoic acid (1.0 eq.) in methanol (10-20 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq.) at 0 °C (ice bath).
- Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
- Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **Methyl 4-fluoro-2,6-dimethylbenzoate** can be purified by vacuum distillation or column chromatography on silica gel.

4.2. Characterization

The identity and purity of the synthesized **Methyl 4-fluoro-2,6-dimethylbenzoate** should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , ^{19}F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.



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Caption: Workflow for the synthesis and purification of the target compound.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of **Methyl 4-fluoro-2,6-dimethylbenzoate**. By leveraging established esterification protocols and providing predicted analytical data, this document aims to facilitate further research into the applications of this and related fluorinated compounds in various scientific disciplines.

Researchers are encouraged to use the provided protocols as a starting point and optimize conditions as necessary for their specific laboratory settings.

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